6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline is a complex organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, pyrrolidine, and quinoxaline rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that feature oxadiazole, pyrrolidine, or quinoxaline rings. Examples include:
- (1,2,4-Oxadiazol-5-yl)pyrrolidine
- (Quinoxalin-6-yl)methanone derivatives
Uniqueness
The uniqueness of 6-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]quinoxaline lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-quinoxalin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(10-1-2-12-13(7-10)17-5-4-16-12)20-6-3-11(8-20)14-18-9-22-19-14/h1-2,4-5,7,9,11H,3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKERVSFJDDHQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.